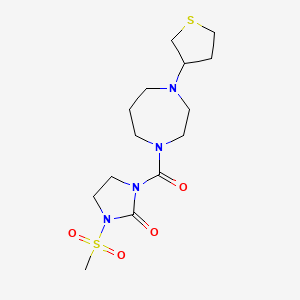

1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one

Description

This compound features a complex heterocyclic architecture:

- Core structure: Imidazolidin-2-one, a five-membered ring containing two nitrogen atoms.

- Substituents: A methylsulfonyl group (-SO₂CH₃) at position 1, which enhances electrophilicity and metabolic stability. A 1,4-diazepane ring (seven-membered ring with two nitrogen atoms) at position 3, functionalized with a tetrahydrothiophen-3-yl group. A carbonyl bridge linking the imidazolidinone and diazepane rings, contributing to planarity and rigidity.

Propriétés

IUPAC Name |

1-methylsulfonyl-3-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O4S2/c1-24(21,22)18-9-8-17(14(18)20)13(19)16-5-2-4-15(6-7-16)12-3-10-23-11-12/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXGSZGWPFGKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: : Common starting materials include imidazolidin-2-one and suitable derivatives of 1,4-diazepane.

Key Reactions: : The synthesis typically involves multiple steps including alkylation, sulfonylation, and acylation.

Reaction Conditions: : Standard reaction conditions might involve controlled temperatures, use of specific catalysts, and careful pH management to ensure desired outcomes.

Industrial Production Methods

Scale-Up: : For large-scale industrial production, the process involves optimized reaction conditions to ensure high yield and purity.

Continuous Flow Techniques: : Adoption of continuous flow reactors may enhance efficiency and safety in producing this compound at scale.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one undergoes various reactions such as:

Oxidation: : Can be oxidized to form sulfoxides or sulfones.

Reduction: : Undergoes reduction reactions to form amines or alcohols.

Substitution: : Participates in substitution reactions primarily at the nitrogen atoms of the diazepane ring.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : Often utilizes hydrogen gas with a palladium catalyst.

Substitution: : Utilizes alkyl halides or other suitable electrophiles.

Major Products

Oxidation: : Yields products such as sulfoxides.

Reduction: : Yields amines or other reduced derivatives.

Substitution: : Produces alkylated derivatives.

Applications De Recherche Scientifique

Chemistry

Catalysis: : Utilized as a ligand in coordination chemistry for catalysis.

Biology

Drug Design: : Investigated for its potential in the development of therapeutic agents due to its diverse functional groups.

Medicine

Pharmacology: : Studied for its bioactive properties which may influence various physiological pathways.

Industry

Material Science: : Explored for its potential use in the development of advanced materials due to its unique chemical structure.

Mécanisme D'action

The effects of 1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one are mediated through interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The precise mechanism depends on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Activité Biologique

1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one is a complex organic compound with potential biological activities. Its structure combines various functional groups, which may contribute to its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Methylsulfonyl group : Known for enhancing solubility and bioavailability.

- Tetrahydrothiophen moiety : May influence the compound's interaction with biological targets.

- Diazepane ring : Often associated with neuroactive properties.

Molecular Formula

The biological activity of 1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one likely involves:

- Enzyme inhibition : Targeting specific enzymes involved in metabolic pathways.

- Receptor modulation : Interacting with neurotransmitter receptors, potentially affecting mood and cognition.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The methylsulfonyl group is known to enhance the efficacy of antibiotics by disrupting bacterial cell walls.

Anticancer Potential

Preliminary data suggest that this compound may inhibit cancer cell proliferation. Mechanisms may include:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Cell wall disruption | |

| Anticancer | Apoptosis induction |

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of methylsulfonyl derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the tetrahydrothiophen moiety was crucial for enhancing this activity.

- Cancer Cell Studies : Research involving human cancer cell lines showed that this compound could reduce cell viability by inducing apoptosis. Analysis revealed that it activates caspase pathways, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.